Azasetron Hydrochloride-13C,d3

Bioanalysis LC-MS/MS Pharmacokinetics

Select Azasetron Hydrochloride-13C,d3 for your bioanalytical LC-MS/MS workflows. This stable isotope-labeled internal standard incorporates one 13C and three deuterium atoms, delivering a definitive +4 Da mass shift that eliminates isotopic cross-talk. Essential for correcting matrix effects, ion suppression, and sample preparation variability, it enables regulatory-compliant quantitation of Azasetron in biological matrices. Use this exact standard for pharmacokinetic studies, bioequivalence testing, and DDI investigations. Substituting unlabeled analogs compromises assay accuracy and invalidates calibration curves.

Molecular Formula C17H21Cl2N3O3
Molecular Weight 386.3 g/mol
CAS No. 123040-16-4
Cat. No. B1665925
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzasetron Hydrochloride-13C,d3
CAS123040-16-4
Synonymsazasetron
azasetron, (+-)-isomer
N-(1-azabicyclo(2.2.2)oct-3-yl)-6-chloro-4-methyl-3-oxo-3,4 -dihydro-2H-1,4-benzoxazine-8-carboxamide hydrochloride
Y 25130
Y-25130
Molecular FormulaC17H21Cl2N3O3
Molecular Weight386.3 g/mol
Structural Identifiers
SMILESCN1C(=O)COC2=C(C=C(C=C21)Cl)C(=O)NC3CN4CCC3CC4.Cl
InChIInChI=1S/C17H20ClN3O3.ClH/c1-20-14-7-11(18)6-12(16(14)24-9-15(20)22)17(23)19-13-8-21-4-2-10(13)3-5-21;/h6-7,10,13H,2-5,8-9H2,1H3,(H,19,23);1H
InChIKeyDBMKBKPJYAHLQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Azasetron Hydrochloride-13C,d3 (CAS 123040-16-4): A Stable Isotope-Labeled 5-HT3 Receptor Antagonist for Quantitative Bioanalysis


Azasetron Hydrochloride-13C,d3 is the stable isotope-labeled form of Azasetron hydrochloride, a potent and selective 5-HT3 receptor antagonist [1]. The labeling incorporates one carbon-13 and three deuterium atoms, resulting in a molecular weight increase from 386.27 g/mol (unlabeled) to 390.28 g/mol . This mass shift enables its primary use as an internal standard in quantitative LC-MS/MS bioanalytical assays [2]. The unlabeled parent compound, Azasetron (CAS 123040-16-4), is classified as a benzamide derivative and is clinically employed for the prevention of chemotherapy-induced and postoperative nausea and vomiting .

Why Unlabeled Azasetron Hydrochloride-13C,d3 Cannot Be Substituted in Analytical Workflows


Substituting unlabeled Azasetron hydrochloride for Azasetron Hydrochloride-13C,d3 in quantitative bioanalysis will result in inaccurate measurements and a loss of assay precision. The stable isotope-labeled internal standard co-elutes with the analyte of interest but is differentiated by mass spectrometry based on its distinct +4 Da mass shift . This property is essential for correcting for matrix effects, ion suppression, and variations in sample preparation, thereby ensuring accurate quantitation of Azasetron in biological matrices [1]. Use of an unlabeled analog or a different labeled compound with a different mass shift or chromatographic behavior would invalidate the assay's calibration and introduce significant quantitative error [2].

Quantitative Differentiation: Azasetron Hydrochloride-13C,d3 Versus Unlabeled Azasetron and In-Class Alternatives


Stable Isotope Labeling Enables Quantitation via Distinct Mass Shift of +4 Da

Azasetron Hydrochloride-13C,d3 is differentiated from unlabeled Azasetron hydrochloride by a +4 Da mass shift (MW 390.28 vs. 386.27) . This isotopic pattern, comprised of one 13C and three 2H (deuterium) atoms, is essential for its use as an internal standard in LC-MS/MS assays . When co-injected with a biological sample containing the unlabeled analyte, the labeled compound co-elutes but is distinguished by the mass spectrometer, allowing for precise quantification via the analyte/internal standard peak area ratio.

Bioanalysis LC-MS/MS Pharmacokinetics

High-Affinity 5-HT3 Receptor Binding (Ki = 0.33 nM) Confirms Potency in the Target Organ

While the labeled compound itself is used as an internal standard, the underlying pharmacology of the Azasetron moiety is defined by its high affinity for the 5-HT3 receptor. In a direct binding assay using rat small intestine tissue and [3H]granisetron as a radioligand, Azasetron demonstrated a Ki of 0.33 nM [1]. This high affinity is relevant to its antiemetic action, which occurs in the gastrointestinal tract .

5-HT3 Receptor Binding Affinity Pharmacology

Minimal CYP450 Interaction Profile Suggests a Favorable Drug-Drug Interaction Potential

An in vitro study using human liver microsomes compared the effects of three 5-HT3 antagonists on major CYP450 enzymes. Azasetron at concentrations up to 10 μM showed no inhibition or stimulation of CYP1A2, 2C9, 2C19, 2D6, 2E1, or 3A4 activities [1]. In contrast, the comparator ondansetron competitively inhibited CYP1A2 and CYP2D6 with Ki values of 3.2 μM and 21.0 μM, respectively, under the same conditions [2].

CYP450 Drug Metabolism Safety

High Oral Bioavailability and Extensive Renal Excretion of Unchanged Drug Distinguish Azasetron Pharmacokinetics

The pharmacokinetic profile of Azasetron is characterized by two key differentiating features relative to other 5-HT3 antagonists. First, it has a high oral bioavailability of approximately 90% in humans [1]. Second, 60-70% of the administered dose (i.v. or oral) is excreted unchanged in the urine, indicating minimal hepatic metabolism compared to drugs like ondansetron [2]. This profile is attributed to its benzamide structure and absorption via a saturable transport mechanism in the small intestine [3].

Pharmacokinetics Bioavailability ADME

Comparative Clinical Efficacy in Postoperative Nausea and Vomiting (PONV): Azasetron Demonstrates Superior Delayed-Phase Control

A double-blind, randomized controlled trial (n=98) compared a single 10 mg intravenous dose of Azasetron with 8 mg of Ondansetron for preventing PONV after gynecological laparoscopic surgery [1]. The overall incidence of PONV was 49% for Azasetron versus 65% for Ondansetron, a non-significant trend. However, a significant difference was observed in the intermediate postoperative period of 12-24 hours: nausea incidence was 24% for Azasetron vs. 45% for Ondansetron (p=0.035), and vomiting incidence was 2% vs. 18% (p=0.008) [2].

Clinical Trial PONV Efficacy

Optimal Applications for Azasetron Hydrochloride-13C,d3 in Research and Development


LC-MS/MS Method Development and Validation for Azasetron Quantification in Plasma

This compound serves as the definitive internal standard for developing and validating bioanalytical LC-MS/MS methods to quantify Azasetron in biological matrices (e.g., human or animal plasma). The +4 Da mass difference from the unlabeled analyte provides a clean signal window free from isotopic cross-talk, essential for achieving the precision and accuracy required by regulatory guidelines for bioanalytical method validation [1].

Preclinical and Clinical Pharmacokinetic/ADME Studies

In pharmacokinetic studies, this labeled standard is used to accurately measure plasma concentrations of Azasetron following administration, enabling the calculation of key parameters like Cmax, Tmax, AUC, and half-life. Its use is particularly critical given the drug's high oral bioavailability (~90%) and high urinary excretion of unchanged drug (60-70%), as precise quantitation is needed to define this distinct profile [2].

Comparative Drug Metabolism and Drug-Drug Interaction (DDI) Studies

Given Azasetron's minimal interaction with major CYP450 enzymes compared to other 5-HT3 antagonists like ondansetron, this labeled compound can be used in in vitro and in vivo studies designed to investigate metabolic pathways and potential DDIs. It allows for the accurate tracking of Azasetron levels when co-incubated or co-administered with other CYP substrates or inhibitors [3].

Bioequivalence and Pharmaceutical Quality Control Testing

For the development and quality control of generic Azasetron formulations, this labeled compound is an essential analytical tool. It is used as an internal standard in the validated LC-MS/MS methods required to compare the pharmacokinetic profile of a test formulation against a reference product in bioequivalence studies, ensuring accurate and reliable data for regulatory submissions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Azasetron Hydrochloride-13C,d3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.